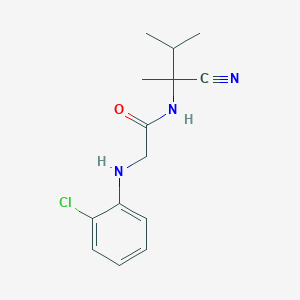
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as AC-262,356 and is a selective androgen receptor modulator (SARM). SARMs are a group of compounds that are being developed as an alternative to traditional anabolic steroids. AC-262,356 is a promising compound that has shown potential in various scientific applications.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
One study focused on the spectroscopic and quantum mechanical analysis of bioactive benzothiazolinone acetamide analogs, which shares structural similarities with 2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide. This research highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical (NLO) activity and molecular interactions were investigated, suggesting their applicability in photovoltaic efficiency modeling and ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Radiosynthesis for Metabolic Studies
Another study explored the radiosynthesis of chloroacetanilide herbicides, which are structurally related to this compound. This research aimed to create high-specific-activity compounds for studying their metabolism and mode of action, demonstrating the chemical's importance in understanding the environmental impact and behavior of similar compounds (Latli & Casida, 1995).
Development of Fluorescent Probes
Research on the reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to the production of fluorescent probes, indicates another potential application area. These probes, related in structure to this compound, could be used for mercury ion detection in various solvents, showcasing the compound's relevance in developing new sensors and diagnostic tools (Shao et al., 2011).
Antimicrobial Compound Synthesis
A study on the synthesis and antimicrobial evaluation of isoxazole-based heterocycles, utilizing compounds with a core structure similar to this compound, demonstrated significant in vitro antibacterial and antifungal activities. This suggests the compound's potential utility in developing new antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-7-5-4-6-11(12)15/h4-7,10,17H,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVNQXTLUTFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

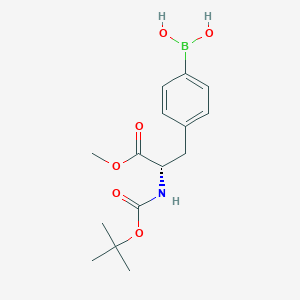
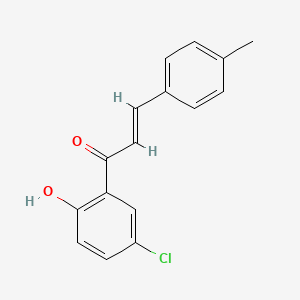
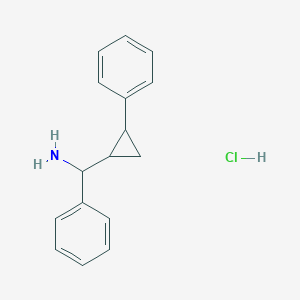
![N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2576630.png)
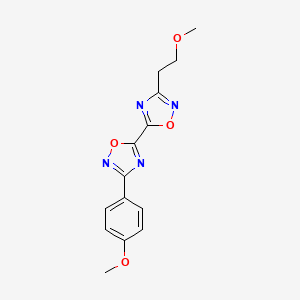
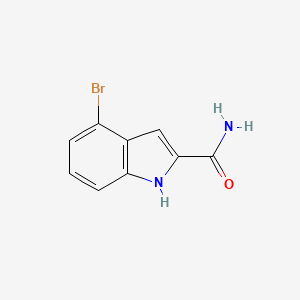
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)
![1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide](/img/structure/B2576638.png)


![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2576645.png)
![2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2576646.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide](/img/structure/B2576648.png)